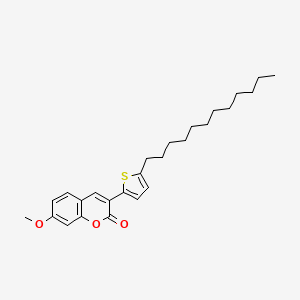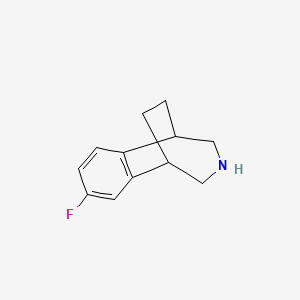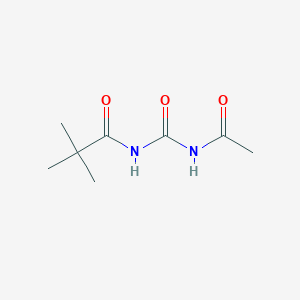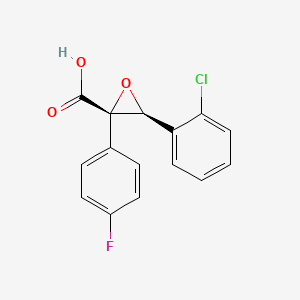
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide composed of the amino acids isoleucine, alanine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine can be achieved through peptide coupling reactions. One common method involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl protection of amino groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this tetrapeptide may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide.
化学反応の分析
Types of Reactions
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide. Substitution reactions can result in alkylated or acylated derivatives.
科学的研究の応用
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or antimicrobial activity.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
作用機序
The mechanism of action of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate cellular signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific biological context and the target molecules involved .
類似化合物との比較
Similar Compounds
L-Leucyl-L-isoleucine: Another dipeptide with similar amino acid composition but different sequence.
L-Alanyl-L-leucyl-L-isoleucine: A tripeptide with a different sequence of the same amino acids.
L-Seryl-L-isoleucyl-L-alanyl-L-seryl-L-isoleucine: A pentapeptide with additional serine residues.
Uniqueness
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is unique due to its specific sequence and combination of amino acids, which may confer distinct biological activities and properties compared to other similar peptides. Its specific arrangement of amino acids can influence its interaction with molecular targets and its overall stability and solubility.
特性
CAS番号 |
918661-77-5 |
|---|---|
分子式 |
C21H40N4O5 |
分子量 |
428.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H40N4O5/c1-8-13(6)17(22)20(28)23-14(7)18(26)24-15(9-11(2)3)19(27)25-16(21(29)30)10-12(4)5/h11-17H,8-10,22H2,1-7H3,(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t13-,14-,15-,16-,17-/m0/s1 |
InChIキー |
OHKYXQYJKTYSHQ-WOYTXXSLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)

![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)

amino}methyl)phenol](/img/structure/B14200441.png)
![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)

![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
